Formyl-ACA
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Overview
Description
Formyl-ACA, also known as (7R)-3-(Acetoxymethyl)-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a derivative of 7-Aminocephalosporanic Acid. It is a key intermediate in the synthesis of semi-synthetic cephalosporins, which are a class of β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formyl-ACA is typically synthesized from 7-Aminocephalosporanic Acid through mild acid hydrolysis of cephalosporin C . The reaction involves the use of formylating agents such as formic acid or formyl chloride under controlled conditions to introduce the formyl group into the molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of cephalosporin C using formic acid. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in stainless steel reactors with precise temperature and pH control to prevent degradation of the compound.
Chemical Reactions Analysis
Types of Reactions
Formyl-ACA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the formyl group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Formyl-ACA has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various cephalosporin antibiotics.
Biology: this compound is studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: It is a crucial component in the development of antibiotics that are effective against resistant bacterial strains.
Industry: this compound is used in the large-scale production of cephalosporin antibiotics, which are essential in treating bacterial infections.
Mechanism of Action
Formyl-ACA exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
7-Aminocephalosporanic Acid: The precursor to Formyl-ACA, used in the synthesis of various cephalosporins.
Cephalosporin C: Another precursor that undergoes hydrolysis to form 7-Aminocephalosporanic Acid.
Desacetyl-7-ACA Lactone: A related compound used in cephalosporin synthesis.
Uniqueness
This compound is unique due to its specific formyl group, which enhances its reactivity and allows for the synthesis of a wide range of cephalosporin antibiotics. Its ability to inhibit penicillin-binding proteins makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
Molecular Formula |
C11H12N2O6S |
---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
(7R)-3-(acetyloxymethyl)-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O6S/c1-5(15)19-2-6-3-20-10-7(12-4-14)9(16)13(10)8(6)11(17)18/h4,7,10H,2-3H2,1H3,(H,12,14)(H,17,18)/t7-,10?/m1/s1 |
InChI Key |
WQTHHXUGFMYHEV-PVSHWOEXSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2C([C@@H](C2=O)NC=O)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC=O)SC1)C(=O)O |
Origin of Product |
United States |
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